molecular formula C16H17NO B3119649 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 25263-48-3

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3119649
CAS No.: 25263-48-3
M. Wt: 239.31 g/mol
InChI Key: XGLBDOMSNOULHH-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a natural product . It is used as a chemical reagent, organic intermediate, fine chemical, and in pharmaceutical research and development .


Synthesis Analysis

An improved and practical synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline has been reported from inexpensive 2-(3-methoxyphenyl)ethylamine using a Pictet−Spengler condensation via a novel aminal intermediate . This synthesis significantly lowers the cost and provides easy access to 6-methoxy-1,2,3,4-tetrahydroisoquinoline or its HCl salt on a large scale .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is C10H13NO . The InChI is 1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3 . The molecular weight is 163.22 g/mol .


Chemical Reactions Analysis

The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Physical and Chemical Properties Analysis

The melting point of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is 37-41 °C (lit.) . The SMILES string is COc1ccc2NCCCc2c1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Enantiopure Compounds : 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is used in the synthesis of enantiopure compounds. A study demonstrated its use in synthesizing enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in creating modulators of nuclear receptors (Forró, Megyesi, Paál, & Fülöp, 2016).

  • Rearrangement in Chemical Reactions : Methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, including 6-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, undergo rearrangement when heated in formic acid. This rearrangement leads to the formation of new compounds like 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines (McMahon, Thornber, & Ruchirawat, 1982).

  • Crystal Engineering and Structural Analysis : In crystal engineering, 6-methoxy-1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline is studied for its packing features in crystals. Research on its crystal structures provides insights into intermolecular interactions involving fluorine and other atoms, which is crucial for understanding crystal packing and molecular interactions (Choudhury & Row, 2006).

Biological and Pharmaceutical Research

  • Antiproliferative Properties : Certain derivatives of 1,2,3,4-tetrahydroisoquinoline, including those with methoxy substitution, are studied for their antiproliferative activities. These compounds are evaluated for their potential in inhibiting cancer cell growth and their interaction with biological targets like tubulin (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

  • Potential Anti-HIV Agents : A study on 1-aryl-6,7-dihydroxyl(methoxy)-1,2,3,4-tetrahydroisoquinolines, related to this compound, revealed their potential as anti-HIV agents. The compounds were tested for their effectiveness against HIV-1 in cell cultures (Cheng et al., 2008).

  • Phosphodiesterase Type 4 (PDE4) Inhibitors : Derivatives of 1,2,3,4-tetrahydroisoquinoline, including those with a methoxy group, are explored as potential inhibitors of PDE4, an enzyme involved in various inflammatory and neurological diseases. These compounds are synthesized and evaluated for their inhibitory activities and selectivity (Liao et al., 2018).

Safety and Hazards

The hazard statements for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline are H302 - H411 . The precautionary statements are P264 - P270 - P273 - P301 + P312 - P391 - P501 . The hazard classifications are Acute Tox. 4 Oral - Aquatic Chronic 2 .

Mechanism of Action

Target of Action

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are also known to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner .

Mode of Action

The compound interacts with its targets by inhibiting the high-affinity uptake of serotonin (5-HT), which is a neurotransmitter that contributes to feelings of well-being and happiness . This inhibition occurs in a competitive manner, meaning the compound competes with serotonin for the same binding site .

Biochemical Pathways

The compound affects the serotonin pathway, specifically the reuptake process. By inhibiting the reuptake of serotonin, the compound increases the concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin .

Result of Action

The result of the compound’s action is an increase in the concentration of serotonin in the synaptic cleft. This can lead to enhanced and prolonged serotonergic activity, which may have therapeutic benefits in the treatment of conditions such as depression and anxiety .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability and efficacy. Additionally, the compound’s action may be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions.

Properties

IUPAC Name

6-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLBDOMSNOULHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231802
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25263-48-3
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25263-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (0.945 g, 24.96 mmol) was added in small portions to a solution of 6-methoxy-1-phenyl-3,4-dihydroisoquinoline (1.480 g, 6.24 mmol) in MeOH (50 ml) at 0° C. The reaction mixture was stirred for 30 min, warmed to rt and stirred at rt for 19 hr, then quenched by the dropwise addition of H2O (10 ml). Excess MeOH was removed by evaporation and the resulting aqueous solution was extracted with CHCl3 (4×10 ml). The combined organic extracts were dried over MgSO4 and concentrated in vacuo to give 1.308 g (88% yield) of white solid.
Quantity
0.945 g
Type
reactant
Reaction Step One
Name
6-methoxy-1-phenyl-3,4-dihydroisoquinoline
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

3-Methoxyphenylethylamine (1.5 g) and benzaldehyde (1.0 mL) were reacted together in benzene (10 mL) in a modified Dean-Stark apparatus, where the side arm contained activated 3 Å molecular sieve beads. The reaction was vigorously refluxed for 1 h until a uniform solution resulted. The reaction was cooled and evaporated. The resulting residue was taken up in trifluoroacetic acid (6 mL) and heated to 60° C. for 18 h. The reaction was cooled, concentrated then partitioned between 1N sodium hydroxide (70 mL) and diethyl ether (50 mL). The organic layer was washed with 0.5 N sodium hydroxide (70 mL), dried, concentrated to 20 mL and cooled in an ice-water bath. The crystals that formed were collected and dried to give the title compound (1.90 g). MS: 240.0 (MH+); HPLC tR: 1.62 min (method D); 1H NMR (DMSO-d6+TFA-d): 7.47-7.49 (m, 3H), 7.37-7.39 (m, 2H), 6.90 (broad s, 1H), 6.79 (dd, 1H, J=2.4, 8.7 Hz), 6.66 (d, 1H, J=8.7 Hz), 5.75 (s, 1H), 3.77 (s, 3H), 3.39-3.44 (m, 2H), 3.17-3.28 (m, 1H), 3.04-3.12 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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